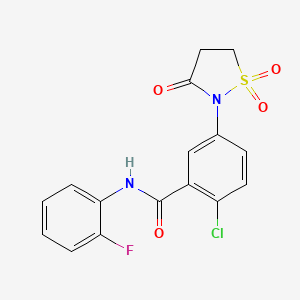

2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 2-fluorophenyl substituent on the amide nitrogen and a 1,1,3-trioxo-1λ⁶,2-thiazolidinyl moiety at the 5-position of the benzamide core.

Properties

IUPAC Name |

2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O4S/c17-12-6-5-10(20-15(21)7-8-25(20,23)24)9-11(12)16(22)19-14-4-2-1-3-13(14)18/h1-6,9H,7-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPSZOWTXNGSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: This step involves the reaction of a substituted aniline with a chloroformate to form the benzamide core.

Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative.

Final Coupling: The final step involves coupling the benzamide core with the thiazolidinone ring under specific reaction conditions such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Thiazolidinyl/Sulfonamide Moieties : The 1,1,3-trioxo-thiazolidinyl group in the target compound shares similarities with sulfamoyl substituents in compound 4d , which demonstrated sub-micromolar inhibition of h-NTPDase2 . Sulfonamide groups enhance hydrogen-bonding interactions with enzyme active sites.

- Fluorinated Aromatic Rings : The 2-fluorophenyl group in the target compound mirrors fluorinated substituents in 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide , where fluorine atoms improve CNS penetration and metabolic stability .

Comparison Insights :

- Enzyme Inhibition vs. Receptor Antagonism : Sulfamoyl/amide derivatives (e.g., 4d ) are potent enzyme inhibitors, while fluorinated benzamides (e.g., the P2X7 antagonist) target ion channels or receptors. The target compound’s 1,1,3-trioxo-thiazolidinyl group may favor enzyme interactions over receptor binding.

- CNS Penetration : Fluorine and lipophilic groups (e.g., trifluoromethyl in 4d ) enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Biological Activity

The compound 2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.78 g/mol. The structural characteristics include a chloro substituent on the benzamide moiety and a fluorophenyl group which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for antidiabetic therapy .

- Antioxidant Properties : The thiazolidinone framework is known for its antioxidant potential, which may help mitigate oxidative stress in cells .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of thiazolidinone derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on α-glucosidase and α-amylase, leading to lower postprandial glucose levels. The IC50 values for related compounds ranged from 10.75 μM to 130.90 μM, indicating potent activity compared to standard drugs like acarbose (IC50 = 39.48 μM) .

Antimicrobial Activity

Thiazolidinones are also recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of benzamides exhibit varying degrees of antibacterial and antifungal activities. The presence of electron-withdrawing groups such as chlorine and fluorine enhances these activities by stabilizing the molecular structure and improving solubility in biological systems .

Case Study 1: Antidiabetic Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to this compound showed significant α-glucosidase inhibitory activity. The most active compound exhibited an IC50 value significantly lower than the reference drug acarbose, suggesting its potential as an effective antidiabetic agent .

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that thiazolidinone derivatives possess notable antimicrobial properties. The compounds were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (like Cl and F) significantly affects the biological activity of these compounds. Electron-withdrawing groups enhance the inhibitory effects on enzymes involved in glucose metabolism, while also contributing to antimicrobial efficacy by altering the lipophilicity and electronic properties of the molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-fluorophenyl)-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions. A typical approach involves coupling a thiazolidinone derivative with a fluorophenyl-substituted benzamide precursor. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride) to form a reactive acyl chloride intermediate.

- Step 2 : Amide bond formation via reaction with 2-fluoroaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Optimization : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide bond formation. Fluorine-19 NMR aids in verifying the 2-fluorophenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Single-crystal analysis using SHELX software resolves 3D structure and intermolecular interactions (e.g., hydrogen bonds affecting crystal packing) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorogenic substrates. Measure IC₅₀ values to quantify inhibition.

- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate selectivity .

Advanced Research Questions

Q. What strategies can resolve contradictions between crystallographic data and computational docking results for this compound?

- Methodology :

- Validation : Compare experimental hydrogen-bonding patterns (from X-ray data) with docking poses (e.g., AutoDock Vina). Adjust force field parameters in molecular dynamics simulations to account for solvent effects .

- Free Energy Calculations : Use MM-PBSA/GBSA to refine binding affinity predictions and reconcile discrepancies .

Q. How does the sulfonyl group in the 1,1,3-trioxo-thiazolidine moiety influence the compound’s reactivity and stability?

- Methodology :

- Stability Studies : Expose the compound to varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS.

- Quantum Mechanical Calculations : DFT studies (e.g., Gaussian) to assess electron-withdrawing effects of the sulfonyl group on amide bond hydrolysis .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

- Methodology :

- Analog Synthesis : Modify substituents on the benzamide (e.g., chloro vs. fluoro) and thiazolidinone rings.

- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Methodology :

- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG 400) or nanoencapsulation (liposomes, cyclodextrins).

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance hydrophilicity .

Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.